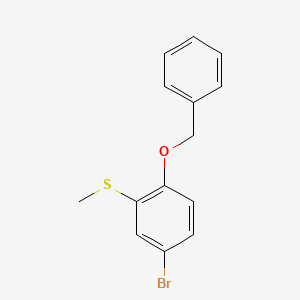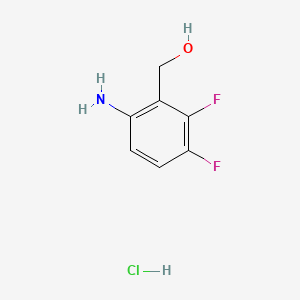
(6-Amino-2,3-difluorophenyl)methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Amino-2,3-difluorophenyl)methanol hydrochloride is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, two fluorine atoms, and a methanol group attached to a benzene ring, forming a hydrochloride salt. Its unique structure makes it an interesting subject for chemical synthesis and analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-2,3-difluorophenyl)methanol hydrochloride typically involves multi-step organic reactions. One common method includes the introduction of amino and fluorine groups onto a benzene ring, followed by the addition of a methanol group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(6-Amino-2,3-difluorophenyl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(6-Amino-2,3-difluorophenyl)methanol hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (6-Amino-2,3-difluorophenyl)methanol hydrochloride involves its interaction with molecular targets and pathways within biological systems. The amino and fluorine groups play a crucial role in these interactions, potentially affecting enzyme activity, receptor binding, and other biochemical processes. Detailed studies are required to fully elucidate the specific mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (6-Amino-2,3-difluorophenyl)methanol hydrochloride include:
- (6-Amino-2,3-dichlorophenyl)methanol
- (6-Amino-2,3-dibromophenyl)methanol
- (6-Amino-2,3-diiodophenyl)methanol
Uniqueness
The uniqueness of this compound lies in the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound particularly interesting for various applications.
Propiedades
Fórmula molecular |
C7H8ClF2NO |
|---|---|
Peso molecular |
195.59 g/mol |
Nombre IUPAC |
(6-amino-2,3-difluorophenyl)methanol;hydrochloride |
InChI |
InChI=1S/C7H7F2NO.ClH/c8-5-1-2-6(10)4(3-11)7(5)9;/h1-2,11H,3,10H2;1H |
Clave InChI |
HYMUXYLTGYTHGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1N)CO)F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


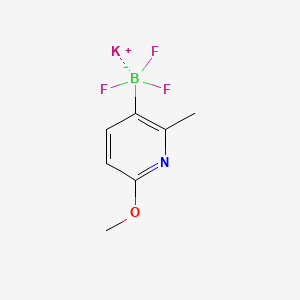
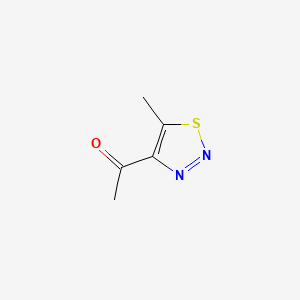
![2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid](/img/structure/B13458321.png)
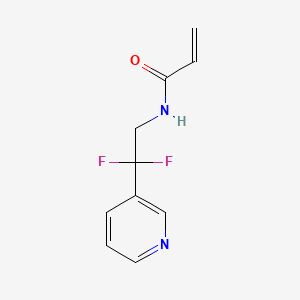
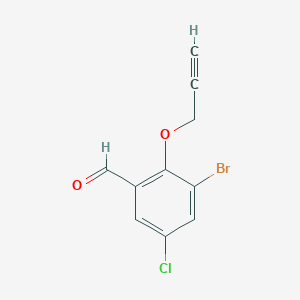
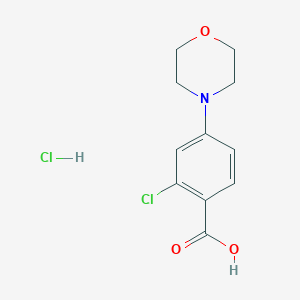
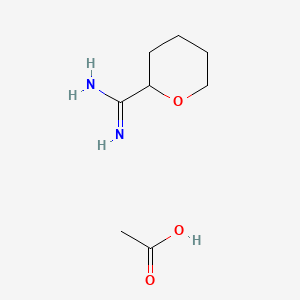
![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride](/img/structure/B13458341.png)
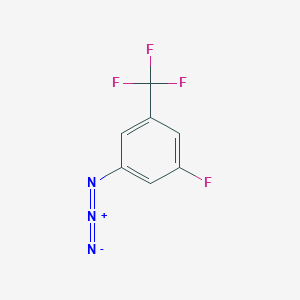
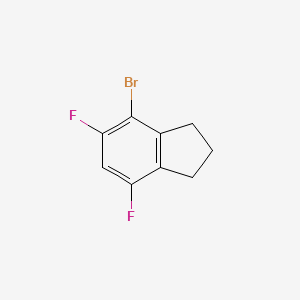


![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458378.png)
